3-(Chloromethyl)-2-fluoro-4-methoxypyridine
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Overview
Description
3-(Chloromethyl)-2-fluoro-4-methoxypyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine typically involves multiple steps. One common method starts with the preparation of 3-methylpyridine, which is then oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is esterified with methanol to produce methyl pyridine-3-carboxylate. This ester is then reduced to 3-pyridinemethanol, which is subsequently reacted with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-fluoro-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The presence of the fluoro and methoxy groups can facilitate addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloromethyl group with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
3-(Chloromethyl)-2-fluoro-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the fluoro and methoxy groups, resulting in different chemical properties and reactivity.
2-Fluoro-4-methoxypyridine: Lacks the chloromethyl group, affecting its potential for covalent modifications.
3-(Chloromethyl)-2-fluoropyridine: Lacks the methoxy group, which can influence its solubility and binding interactions.
Uniqueness
3-(Chloromethyl)-2-fluoro-4-methoxypyridine is unique due to the combination of the chloromethyl, fluoro, and methoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and specificity for certain molecular targets, making it valuable for various applications in research and industry .
Properties
CAS No. |
451459-10-2 |
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Molecular Formula |
C7H7ClFNO |
Molecular Weight |
175.59 g/mol |
IUPAC Name |
3-(chloromethyl)-2-fluoro-4-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4H2,1H3 |
InChI Key |
AIUNGBVBLHLFIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)F)CCl |
Origin of Product |
United States |
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